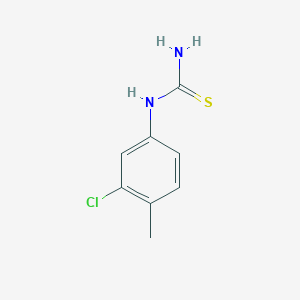![molecular formula C48H78O19 B050129 (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid CAS No. 114590-20-4](/img/structure/B50129.png)
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Overview
Description
Soyasaponin V belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Soyasaponin V is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, soyasaponin V is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, soyasaponin V can be found in green bean, pulses, soy bean, and yellow wax bean. This makes soyasaponin V a potential biomarker for the consumption of these food products.
Scientific Research Applications
Anti-Inflammatory Properties
Soyasaponins, including Soyasaponin Ba, have been found to reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts . This suggests that Soyasaponin Ba could be used in the treatment of diseases where inflammation plays a key role .
Antioxidative Properties
Soyasaponins have been reported to promote various health functions because of their antioxidative properties . This means that Soyasaponin Ba could potentially be used in the prevention of diseases caused by oxidative stress .
Cholesterol-Lowering Properties
Research has indicated that Soyasaponins have cholesterol-lowering properties . This suggests that Soyasaponin Ba could be used in the management of high cholesterol levels .
Blood Glucose Regulation
Studies have shown that Soyasaponins can reduce blood glucose levels . This indicates that Soyasaponin Ba could potentially be used in the treatment of diabetes .
Anti-Kidney Disease Progression
Soyasaponins have been found to have anti-kidney disease progression properties . This suggests that Soyasaponin Ba could be used in the treatment of kidney diseases .
Anti-Carcinogenic Properties
Soyasaponins, including Soyasaponin Ba, have been found to have potential health-beneficial effects, including anti-carcinogenic properties . This suggests that Soyasaponin Ba could potentially be used in the prevention or treatment of cancer .
Mechanism of Action
Target of Action
Soyasaponin Ba, a compound isolated from soybeans, has been identified to interact with several targets. It acts as an aldose reductase inhibitor (ARI) . Additionally, it has been found to modulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway . These targets play crucial roles in various biological processes, including inflammation and oxidative stress response.
Mode of Action
Soyasaponin Ba interacts with its targets to induce significant changes. As an ARI, it inhibits the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . In the context of the TLR4/MyD88 signaling pathway, soyasaponin Ba reduces inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts .
Biochemical Pathways
Soyasaponin Ba affects several biochemical pathways. It modulates the TLR4/MyD88 signaling pathway, which plays a critical role in innate immune responses . By downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts, soyasaponin Ba can reduce inflammation . Furthermore, it has been suggested that soyasaponin Ba may regulate the p105-Tpl2-ERK pathway .
Pharmacokinetics
It’s known that soyasaponin ba can be administered intragastrically , suggesting that it may be absorbed through the gastrointestinal tract.
Result of Action
The action of soyasaponin Ba leads to several molecular and cellular effects. It significantly reduces the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also decreases the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) . Furthermore, it exhibits antioxidant activities, protecting against the production of hydrogen peroxide-induced reactive oxygen species in cells .
Action Environment
The action, efficacy, and stability of soyasaponin Ba can be influenced by various environmental factors. For instance, the secretion of soyasaponins, including soyasaponin Ba, from soybean roots into the soil is influenced by both internal and external cues . .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRQIKSNAYYUJZ-BKQVBUAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317243 | |
| Record name | Soyasaponin Ba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Soyasaponin Ba | |
CAS RN |
114590-20-4 | |
| Record name | Soyasaponin Ba | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114590-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soyasaponin Ba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



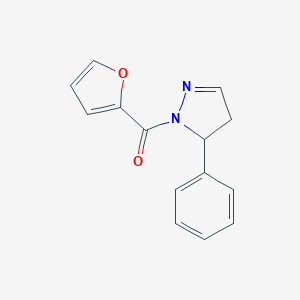
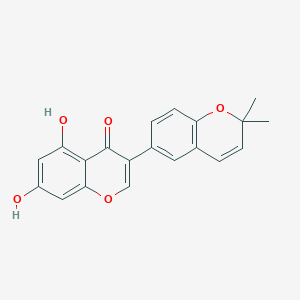
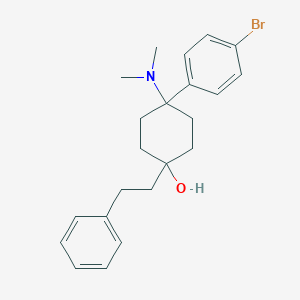


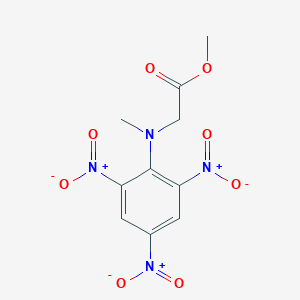
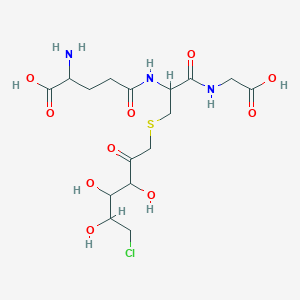

![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)

